molecular formula C13H15BF3K B2964466 Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate CAS No. 1844890-90-9

Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate

Cat. No.: B2964466
CAS No.: 1844890-90-9
M. Wt: 278.17
InChI Key: SQSJMSYJKHPRKP-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate is a chemical compound with the molecular formula C13H15BF3K. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system and a trifluoroborate group. This compound is used in various scientific research applications due to its stability and reactivity.

Scientific Research Applications

Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: In the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-phenylbicyclo[2.2.1]heptan-2-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroborate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of hydrocarbons or alcohols.

    Substitution: Formation of substituted borates with various functional groups.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of bonds with nucleophiles. This property is exploited in catalytic processes and in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its trifluoroborate group, which imparts high stability and reactivity. This makes it a valuable reagent in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

potassium;trifluoro-(3-phenyl-2-bicyclo[2.2.1]heptanyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3.K/c15-14(16,17)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSJMSYJKHPRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C2CCC(C2)C1C3=CC=CC=C3)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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